Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate
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Overview
Description
Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate is an organic compound with the molecular formula C15H12Cl2N2O3 and a molecular weight of 339.17 g/mol . It is characterized by the presence of a benzoate ester group, a dichlorophenyl group, and a carbamoyl group. This compound is known for its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate typically involves the reaction of 3,4-dichloroaniline with methyl 2-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate is widely used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired biological effect. The pathways involved may include signal transduction, gene expression, or metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]methyl}amino)benzoate
- Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]ethyl}amino)benzoate
Uniqueness
Methyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H12Cl2N2O3 |
---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
methyl 2-[(3,4-dichlorophenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-22-14(20)10-4-2-3-5-13(10)19-15(21)18-9-6-7-11(16)12(17)8-9/h2-8H,1H3,(H2,18,19,21) |
InChI Key |
UKBOZPMNFQPXGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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